N-{4-[5-(2-methoxyphenyl)-1,2,4-oxadiazol-3-yl]phenyl}pyridine-3-carboxamide
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Overview
Description
N~3~-{4-[5-(2-METHOXYPHENYL)-1,2,4-OXADIAZOL-3-YL]PHENYL}NICOTINAMIDE is a complex organic compound that belongs to the class of oxadiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N3-{4-[5-(2-METHOXYPHENYL)-1,2,4-OXADIAZOL-3-YL]PHENYL}NICOTINAMIDE typically involves the formation of the oxadiazole ring followed by the introduction of the methoxyphenyl and nicotinamide groups. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-methoxybenzonitrile with hydrazine hydrate can form the intermediate hydrazide, which then undergoes cyclization with a carboxylic acid derivative to form the oxadiazole ring .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and specific reaction conditions to facilitate the cyclization process and subsequent functional group modifications. The exact methods can vary depending on the desired scale and application.
Chemical Reactions Analysis
Types of Reactions
N~3~-{4-[5-(2-METHOXYPHENYL)-1,2,4-OXADIAZOL-3-YL]PHENYL}NICOTINAMIDE can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding phenolic derivatives.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield different heterocyclic compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like halogens for substitution reactions. The conditions typically involve controlled temperatures and solvents to ensure the desired reaction pathway.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield phenolic derivatives, while reduction of the oxadiazole ring can produce different heterocyclic structures.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound exhibits biological activities, including antimicrobial and anticancer properties, making it a candidate for drug development.
Medicine: Its potential therapeutic effects are being explored for the treatment of various diseases.
Mechanism of Action
The mechanism by which N3-{4-[5-(2-METHOXYPHENYL)-1,2,4-OXADIAZOL-3-YL]PHENYL}NICOTINAMIDE exerts its effects involves interactions with specific molecular targets and pathways. For instance, its antimicrobial activity may result from the inhibition of key enzymes in bacterial cells, while its anticancer properties could be due to the induction of apoptosis in cancer cells. The exact molecular targets and pathways can vary depending on the specific biological context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other oxadiazole derivatives, such as:
- 1,2,4-Oxadiazole derivatives with different substituents on the aromatic rings.
- Compounds with similar heterocyclic structures but different functional groups.
Uniqueness
N~3~-{4-[5-(2-METHOXYPHENYL)-1,2,4-OXADIAZOL-3-YL]PHENYL}NICOTINAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications, distinguishing it from other similar oxadiazole derivatives .
Properties
Molecular Formula |
C21H16N4O3 |
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Molecular Weight |
372.4 g/mol |
IUPAC Name |
N-[4-[5-(2-methoxyphenyl)-1,2,4-oxadiazol-3-yl]phenyl]pyridine-3-carboxamide |
InChI |
InChI=1S/C21H16N4O3/c1-27-18-7-3-2-6-17(18)21-24-19(25-28-21)14-8-10-16(11-9-14)23-20(26)15-5-4-12-22-13-15/h2-13H,1H3,(H,23,26) |
InChI Key |
FDLQOMQMDJQLJF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C2=NC(=NO2)C3=CC=C(C=C3)NC(=O)C4=CN=CC=C4 |
Origin of Product |
United States |
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